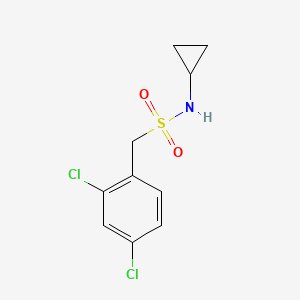

![molecular formula C23H20N4O5S2 B4582547 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4582547.png)

8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves multi-step processes, starting from basic chromene derivatives. For instance, a study by Saeed and Ibrar (2011) describes the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, followed by modifications to introduce various functional groups, including thiadiazole rings, through treatments with isothiocyanates and cyclization reactions (Saeed & Ibrar, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category is complex, featuring multiple rings and functional groups. Studies employing spectroscopic methods such as NMR and IR, along with X-ray diffraction, provide detailed insights into their structure. For example, Strzemecka and Urbańczyk-Lipkowska (2010) analyzed a similar compound, revealing its structural characteristics and confirming the presence of the thiadiazole ring and chromene core through various spectroscopic techniques (Strzemecka & Urbańczyk-Lipkowska, 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups. Reactions involving the thiadiazole ring, for instance, can lead to the formation of new compounds with varied properties. Park et al. (2009) explored the solution-phase parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the versatility of the thiadiazole ring in chemical synthesis (Park et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Compounds incorporating sulfamoyl moiety, including structures similar to 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. Such compounds demonstrated promising results against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents. For instance, Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, showcasing promising in vitro antibacterial and antifungal activities (Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Antiproliferative Activities

The synthesis of pyrazole-sulfonamide derivatives from structures bearing similarity to the compound has shown cell-selective effects against rat brain tumor cells (C6) and broad spectrum antitumor activity. This indicates the potential of such compounds in cancer research and therapy, as reported by Mert et al. (2014), who found that some synthesized sulfonamides showed promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).

Chemosensory Applications

A study by Meng et al. (2018) introduced a highly selective fluorescence chemosensor based on a similar coumarin structure for detecting Cu2+ and H2PO4− ions. This chemosensor exhibited an "on-off-on" fluorescence response, demonstrating the potential of such compounds in environmental monitoring and biological studies (Meng, X., S. Li, W. Ma, J. Wang, Z. Hu, & D. Cao, 2018).

Synthesis and Reactivity Studies

Several studies focus on the synthesis and reactivity of compounds with core structures resembling 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceutical and material science. For example, the research by Raval et al. (2012) on microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine derivatives highlighted efficient methods for creating compounds with potential antimicrobial activity (Raval, J., B. N. Naik, & K. R. Desai, 2012).

Tautomeric Behavior Studies

The investigation of tautomeric behavior in sulfonamide derivatives, as seen in the study by Erturk et al. (2016), sheds light on the molecular conformation or tautomeric forms of molecules, which are directly related to their pharmaceutical and biological activities. This research emphasizes the importance of structural studies in understanding the activity of chemical compounds (Erturk, A. G., S. Gumus, G. Dikmen, & Ö. Alver, 2016).

Eigenschaften

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5S2/c1-3-6-14-7-5-8-15-13-18(22(29)32-20(14)15)21(28)24-16-9-11-17(12-10-16)34(30,31)27-23-26-25-19(4-2)33-23/h3,5,7-13H,1,4,6H2,2H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDOKRISIQYTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)

![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B4582496.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B4582504.png)

![4-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4582508.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4582525.png)

![N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide](/img/structure/B4582529.png)

![N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4582532.png)

![methyl 4-cyano-5-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4582534.png)

![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4582535.png)

![3-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B4582539.png)

![ethyl ({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B4582555.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)